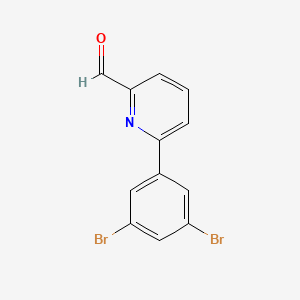
6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C12H7Br2NO. This compound is characterized by the presence of a pyridine ring substituted with a carbaldehyde group at the 2-position and a dibromophenyl group at the 6-position. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde typically involves the reaction of 3,5-dibromobenzaldehyde with pyridine-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(3,5-Dibromophenyl)pyridine-2-carboxylic acid.
Reduction: 6-(3,5-Dibromophenyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with transition metals. These complexes can exhibit unique catalytic and luminescent properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyridine-2-carbaldehyde
- 3,5-Dibromobenzaldehyde
- 2-Pyridinecarboxaldehyde
Uniqueness
6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde is unique due to the presence of both a dibromophenyl group and a pyridine-2-carbaldehyde moiety. This combination imparts distinct chemical reactivity and properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H7Br2NO |
|---|---|
Molecular Weight |
341.00 g/mol |
IUPAC Name |
6-(3,5-dibromophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H7Br2NO/c13-9-4-8(5-10(14)6-9)12-3-1-2-11(7-16)15-12/h1-7H |
InChI Key |
JHSASKDRPQGKBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC(=CC(=C2)Br)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B14864168.png)
![Benzo[B]thiophen-3-YL-tert-butoxycarbonylamino-acetic acid](/img/structure/B14864177.png)

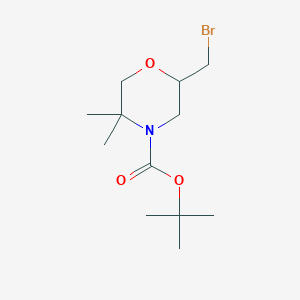



![(4S,5R)-7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14864199.png)
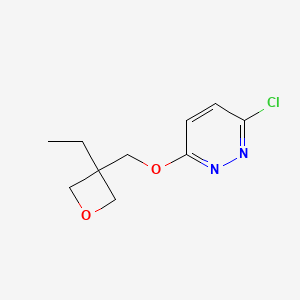
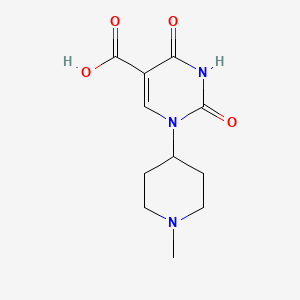

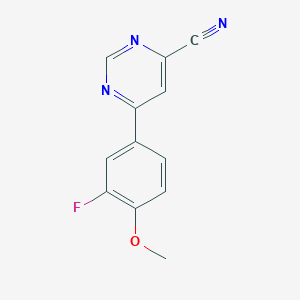
![4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine](/img/structure/B14864212.png)
